1-(4-Chlorophenyl)-4-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butane-1,4-dione
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]butane-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF3N4O2/c1-13-25-17(20(22,23)24)12-18(26-13)27-8-10-28(11-9-27)19(30)7-6-16(29)14-2-4-15(21)5-3-14/h2-5,12H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDLMUQQWKSAHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-4-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butane-1,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes a chlorophenyl group, a piperazine moiety, and a pyrimidine derivative, which are known to contribute to various biological activities.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that such compounds can inhibit the proliferation of cancer cells through various mechanisms:
- Apoptosis Induction : The compound promotes programmed cell death in tumor cells, which is critical for cancer therapy.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at specific phases, preventing cancer cell division.
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. Studies involving derivatives of this compound have shown:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings suggest potential applications in treating bacterial infections.
3. Neuropharmacological Effects
The piperazine component of the compound is known for its neuropharmacological effects. Research indicates that it may act as an antagonist at certain neurotransmitter receptors, which could provide therapeutic benefits in conditions such as anxiety and depression.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : It interacts with various receptors in the body, influencing pathways related to cell growth and apoptosis.
Case Study 1: Anticancer Evaluation
In a study published in Cancer Research, a derivative of this compound was evaluated for its efficacy against human breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of 15 µM, showcasing its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Screening
A recent publication highlighted the antimicrobial effectiveness of this compound against resistant strains of Staphylococcus aureus. The study demonstrated that the compound could serve as a lead structure for developing new antibiotics .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Key Findings:
Substituent Impact on Physicochemical Properties: The trifluoromethyl group in the target compound and MK88 enhances lipophilicity and metabolic stability compared to non-fluorinated analogs . Cyclohexyl substitution in compound 4 reduces aromaticity, leading to distinct NMR profiles dominated by aliphatic proton signals .
Synthetic Flexibility :
- Piperazine-linked compounds are synthesized via modular approaches, allowing substituent variations (e.g., thiophene, triazole, cyclohexyl) to tailor electronic and steric properties .
Functional Group Diversity :
- The triazole group in m6 may act as a bioisostere for carboxylic acids or amides, improving solubility or target engagement .
- Butane-1,4-dione backbones (target compound, MK88) offer rigidity compared to butan-1-one (compound 4) or ethan-1-one (m6), influencing conformational flexibility .
Spectral and Electronic Comparisons
- NMR Spectroscopy : Compound 4 exhibits five aliphatic multiplet signals in its ¹H NMR spectrum, contrasting with aromatic analogs like MK88 or the target compound, which would display aromatic proton resonances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
